3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
This compound belongs to the diazaspirocyclic thione family, characterized by a spiro-fused bicyclic core (4.6-membered rings) with a thione group at position 2. Key structural features include:
- A 3,4-dichlorophenyl group at position 3, contributing steric bulk and halogen-mediated electronic effects.
- A 4-fluorobenzoyl group at position 1, introducing aromaticity and fluorine-based polarity.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2FN2OS/c23-17-10-7-15(13-18(17)24)19-21(29)27(20(28)14-5-8-16(25)9-6-14)22(26-19)11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVWXHZJJMJHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNS
- Molar Mass : 392.30 g/mol
This compound features a spiro structure that is characteristic of various biologically active molecules. The presence of both chlorinated and fluorinated aromatic groups suggests enhanced lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Spiro Structure : This can be achieved through cyclization reactions involving appropriate precursors, typically involving thiourea derivatives.
- Substitution Reactions : The incorporation of the 4-fluorobenzoyl group can be performed using acylation reactions under controlled conditions to ensure high yields.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiosemicarbazides derived from fluorobenzoyl groups have shown activity against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazides | Structure | Active against Gram-positive bacteria | |
| 3-(3,4-Dichlorophenyl) derivatives | Structure | Moderate activity against fungi |
Anticancer Potential
Compounds similar to the target compound have been evaluated for anticancer activity. Studies suggest that diazaspiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A recent study evaluated a series of diazaspiro compounds for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting promising anticancer potential.
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.
Scientific Research Applications
The compound 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by case studies and data tables.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiosemicarbazones have been studied for their ability to inhibit tumor growth. A study demonstrated that derivatives of thiosemicarbazones showed promising results against various cancer cell lines, suggesting that the thione group in our compound may contribute similarly to anticancer activity .
Antimicrobial Properties
Compounds containing fluorobenzoyl groups have been reported to possess antimicrobial activity. The introduction of halogens such as chlorine and fluorine can enhance the lipophilicity and biological activity of the compounds. In particular, 4-fluorobenzoyl derivatives have shown efficacy against a range of bacterial strains, indicating potential applications in developing new antibiotics .
P2X3 Receptor Modulation
Recent studies have focused on the modulation of P2X3 receptors, which are implicated in pain sensation. Compounds structurally similar to our target have been synthesized and evaluated for their antagonistic activities against these receptors. The findings suggest that modifications to the aniline moiety can significantly impact receptor binding and activity, paving the way for new analgesics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of a series of thiosemicarbazone derivatives, including those with similar structures to our compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting the potential for further exploration of our compound's efficacy in cancer treatment .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives containing fluorobenzoyl groups were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antibacterial properties that could be harnessed for therapeutic applications .
| Compound Structure | Activity Type | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiosemicarbazone | Anticancer | 5-15 | |
| Fluorobenzoyl Derivative | Antimicrobial | <10 | |
| P2X3 Antagonist | Pain Relief | Not specified |
Table 2: Structural Modifications and Effects
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogs from the evidence, focusing on molecular properties and substituent variations:
Key Observations
Spiro Ring Size :
- The 4.6 spiro system (target compound) offers greater conformational flexibility compared to 4.5 systems (e.g., 3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione) . This may influence binding to larger protein pockets.
Substituent Effects: Halogen Position: The 3,4-dichlorophenyl group in the target compound differs from the 2,4-dichloro analog (e.g., 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione) . The 3,4-substitution likely enhances steric hindrance and electron-withdrawing effects. Benzoyl Modifications: Replacing 4-fluorobenzoyl (target) with 4-methylbenzoyl increases hydrophobicity (methyl vs.
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~441.3 g/mol) aligns with analogs bearing benzoyl groups (e.g., 445.4 g/mol for the 4-methylbenzoyl analog) . Compounds without benzoyl groups (e.g., bromophenyl or fluorophenyl analogs) are lighter (276–337 g/mol) .
Implications for Drug Design
- Halogen Bonding : The 3,4-dichlorophenyl and 4-fluorobenzoyl groups may engage in halogen bonding with biomolecular targets, enhancing binding affinity .
- Solubility vs. Lipophilicity : The fluorine in the benzoyl group improves aqueous solubility compared to methyl or chloro substituents, balancing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
